

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine derivatives in medicinal chemistry

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Compound of Interest

Compound Name: 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

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An In-Depth Technical Guide to **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

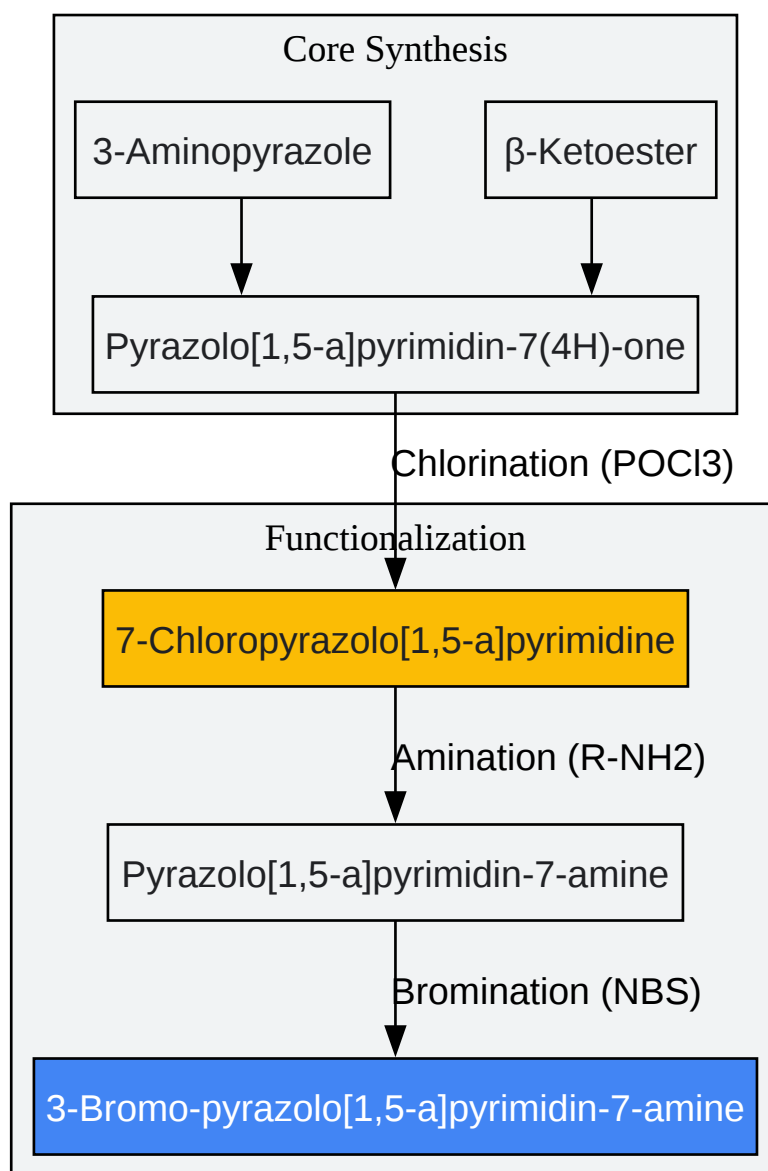
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine enables it to function as an effective hinge-binder in the ATP-binding sites of various kinases, making it a focal point for the development of targeted therapies. Among its many variations, the **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** core stands out as a particularly versatile platform. The bromine atom at the C-3 position serves as a crucial synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the amino group at the C-7 position is pivotal for establishing key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols associated with this important class of molecules.

Synthesis and Functionalization

The construction of the **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** scaffold is typically achieved through multi-step synthetic sequences that allow for regioselective control. The

general strategy involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by sequential halogenation and amination.

A common synthetic pathway begins with the cyclocondensation of a 3-aminopyrazole precursor with a β -ketoester, such as ethyl acetoacetate, to form a pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. This intermediate is then chlorinated at the 7-position, typically using phosphorus oxychloride (POCl_3), to yield a 7-chloro derivative. The highly reactive chlorine atom at the C-7 position is subsequently displaced by an amine via nucleophilic aromatic substitution.^[1] Finally, selective bromination at the C-3 position is accomplished using a suitable brominating agent like N-bromosuccinimide (NBS) or sodium bromide with an oxidant.^{[2][3]} This modular approach allows for the introduction of various substituents on the pyrazole and pyrimidine rings to explore structure-activity relationships.



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Caption: General synthetic workflow for **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** derivatives.

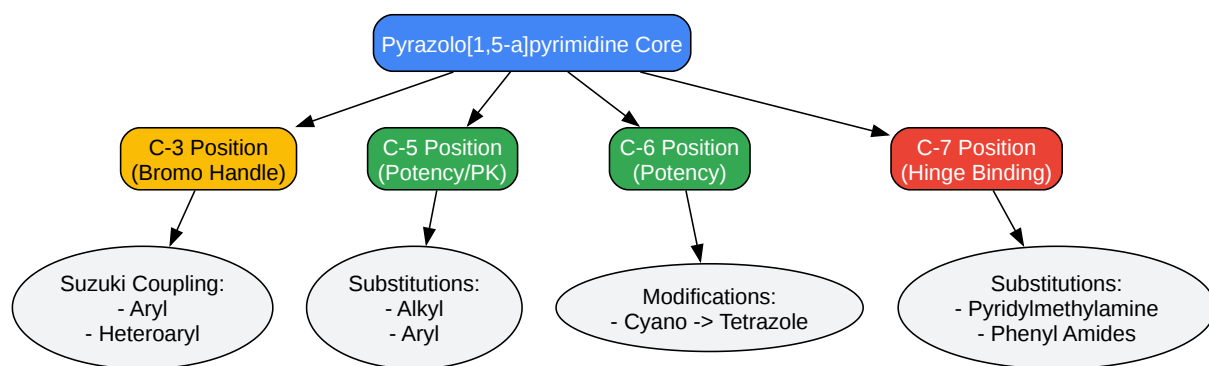
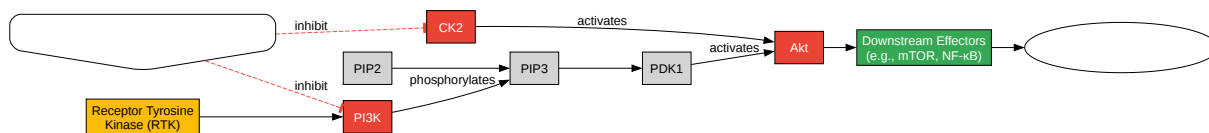
Biological Activities and Therapeutic Applications

Derivatives of the **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** core have demonstrated potent activity across a range of therapeutic areas, most notably as kinase inhibitors for oncology and as antitubercular agents.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is an ATP isostere, making it an ideal starting point for designing kinase inhibitors.[4] The 7-amino group often forms critical hydrogen bonds with the hinge region of the kinase active site, while the 3-bromo position can be functionalized to achieve selectivity and potency.[3][5] These derivatives have shown inhibitory activity against several important cancer-related kinases.

- **PI3K δ** (Phosphoinositide 3-kinase delta): Certain derivatives are recognized for their ability to inhibit PI3K δ , a key enzyme in lymphocyte signaling, with potencies ranging from the low micromolar to sub-micromolar range.[1][3]
- **CK2** (Casein Kinase 2): This scaffold has yielded potent CK2 inhibitors, with lead compounds showing IC₅₀ values in the nanomolar range.[6] CK2 is a key regulator of multiple oncogenic pathways, including PI3K/Akt and NF- κ B signaling.[6]
- **CDKs** (Cyclin-Dependent Kinases): Novel pyrazolo[1,5-a]-1,3,5-triazine derivatives, structurally related to the core, have been developed as CDK7 inhibitors with significant cytotoxicity in pancreatic cancer models.[7] Other related scaffolds have also shown potent inhibition of CDK2.[8]



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